Methyl-d3 triflate Methyl-d3 triflate
Brand Name: Vulcanchem
CAS No.: 73900-07-9
VCID: VC21116997
InChI: InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1D3
SMILES: COS(=O)(=O)C(F)(F)F
Molecular Formula: C2H3F3O3S
Molecular Weight: 167.12 g/mol

Methyl-d3 triflate

CAS No.: 73900-07-9

Cat. No.: VC21116997

Molecular Formula: C2H3F3O3S

Molecular Weight: 167.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl-d3 triflate - 73900-07-9

Specification

CAS No. 73900-07-9
Molecular Formula C2H3F3O3S
Molecular Weight 167.12 g/mol
IUPAC Name trideuteriomethyl trifluoromethanesulfonate
Standard InChI InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1D3
Standard InChI Key OIRDBPQYVWXNSJ-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])OS(=O)(=O)C(F)(F)F
SMILES COS(=O)(=O)C(F)(F)F
Canonical SMILES COS(=O)(=O)C(F)(F)F

Introduction

Physical and Chemical Properties

Methyl-d3 triflate exhibits physical and chemical properties that make it valuable in scientific research applications. Like its non-deuterated counterpart, it is a colorless liquid with high reactivity as a methylating agent. The physical properties of methyl-d3 triflate are summarized in Table 1, which provides a comprehensive overview of its fundamental characteristics.

Table 1: Physical and Chemical Properties of Methyl-d3 Triflate

PropertyValue/Description
Molecular FormulaCF₃SO₃CD₃
Molecular Weight167.12 g/mol
Physical StateColorless liquid
CAS Number73900-07-9
SMILES Notation[2H]C([2H])([2H])OS(=O)(=O)C(F)(F)F
InChI1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1D3
InChI KeyOIRDBPQYVWXNSJ-FIBGUPNXSA-N
Storage Conditions2-8°C
Hazard InformationFlammable liquid
Purity (Commercial)Typically ≥99% (CP)

The deuterium substitution in methyl-d3 triflate provides slightly different physical properties compared to regular methyl triflate. The carbon-deuterium bonds are marginally stronger than carbon-hydrogen bonds, which results in slightly different bond vibration energies. This property is particularly valuable in spectroscopic applications, where the deuterium label can be readily identified and traced through chemical reactions and biological processes. The presence of deuterium also modifies the compound's mass spectrum, providing distinctive fragmentation patterns that are useful in analytical chemistry.

Synthesis Methods and Preparation

Methyl-d3 triflate can be prepared through multiple synthetic routes, with the most common approach being analogous to the synthesis of regular methyl triflate but utilizing deuterated starting materials. The established synthetic methods ensure reliable production of this important reagent for research applications.

Alternative Preparation Approaches

Alternative approaches to synthesizing methyl-d3 triflate may involve other deuterated methylating reagents. These methods might include specialized reactions utilizing deuterated methanol or other deuterium sources to introduce the CD₃ group. Regardless of the specific synthetic route, the preparation of high-purity methyl-d3 triflate requires rigorous control of reaction conditions and thorough purification procedures to ensure the final product meets the stringent requirements for research applications.

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of methyl-d3 triflate is characterized by its potent methylating capabilities, which enable it to participate in a wide range of chemical transformations. Understanding its reactivity profile is essential for its effective utilization in research and chemical synthesis.

Methylation Reactions

Methyl-d3 triflate serves as a powerful methylating agent capable of transferring its deuterated methyl group to various nucleophiles. Its reactivity as a methylating agent follows a similar pattern to that of regular methyl triflate, which is ranked highly among methylating agents: (CH₃)₃O⁺ > CF₃SO₂OCH₃ ≈ FSO₂OCH₃ > (CH₃)₂SO₄ > CH₃I . The triflate group's exceptional leaving group ability contributes to the compound's high reactivity, enabling it to methylate poor nucleophiles such as aldehydes, amides, and nitriles. This property makes methyl-d3 triflate particularly valuable in reactions where standard methylating agents might be ineffective.

The methylation mechanism typically involves nucleophilic attack on the methyl carbon, with displacement of the triflate group as shown in the following generalized reaction:

Nu⁻ + CF₃SO₂OCD₃ → Nu-CD₃ + CF₃SO₂O⁻

Applications in Scientific Research

Methyl-d3 triflate finds applications across multiple scientific disciplines due to its unique properties as a deuterated methylating agent. Its utility spans from fundamental chemical research to specialized analytical techniques and pharmaceutical development.

Isotopic Labeling Studies

One of the primary applications of methyl-d3 triflate is in isotopic labeling studies. The deuterium atoms in the methyl group serve as tracers that can be followed through chemical reactions and biological processes. This property makes methyl-d3 triflate invaluable in mechanistic studies, allowing researchers to track the fate of the methyl group during complex chemical transformations. The deuterium label can be detected using various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing insights into reaction pathways and mechanisms that might be difficult to elucidate with non-labeled compounds.

Pharmaceutical Research and Development

FieldApplicationAdvantages of Using Methyl-d3 Triflate
Organic SynthesisMethylation of poor nucleophilesStrong methylating agent with trackable deuterium label
Mechanistic StudiesReaction pathway elucidationDeuterium label allows tracking of methyl group fate
Analytical ChemistryMass spectrometry standardsDistinctive mass shift for quantitative analysis
Pharmaceutical ResearchDeuterated drug synthesisEnables development of deuterium-modified therapeutics
Metabolic StudiesMetabolite trackingFacilitates identification of methylation-derived metabolites
RadiochemistryPrecursor for labeled compoundsCan be used as a precursor in PET imaging studies
Materials SciencePolymer end-group labelingEnables analysis of polymer structure and properties

Analytical Chemistry Applications

Comparison with Similar Compounds

Methyl-d3 triflate belongs to a family of related compounds that includes regular methyl triflate, ethyl triflate, and methyl fluorosulfonate. Understanding the similarities and differences between these compounds provides context for selecting the appropriate reagent for specific applications.

Methyl-d3 Triflate vs. Methyl Triflate

Methyl-d3 triflate and regular methyl triflate share nearly identical chemical reactivity, with the primary difference being the isotopic composition of the methyl group. Both compounds serve as powerful methylating agents, but methyl-d3 triflate introduces a deuterated methyl group that can be traced through subsequent reactions. The molecular weight of methyl-d3 triflate (167.12 g/mol) is slightly higher than that of methyl triflate (164.1 g/mol) due to the presence of deuterium atoms instead of hydrogen . This mass difference is particularly useful in mass spectrometry applications, where the deuterated compounds can be readily distinguished from their non-deuterated counterparts.

Comparison with Other Methylating Agents

When compared to other methylating agents, methyl-d3 triflate ranks among the most reactive options available to synthetic chemists. The relative reactivity of common methylating agents follows the order: (CH₃)₃O⁺ > CF₃SO₂OCH₃ ≈ FSO₂OCH₃ > (CH₃)₂SO₄ > CH₃I . This high reactivity enables methyl-d3 triflate to methylate functional groups that are unreactive toward less potent methylating agents, expanding the scope of accessible chemical transformations in organic synthesis.

Table 3: Comparison of Methyl-d3 Triflate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)ReactivityKey Distinguishing Features
Methyl-d3 TriflateCF₃SO₃CD₃167.12Very highDeuterated methyl group; useful for labeling studies
Methyl TriflateCF₃SO₃CH₃164.1Very highStandard methylating agent; non-deuterated
Ethyl TriflateCF₃SO₃CH₂CH₃178.13HighEthylating agent; slightly less reactive than methyl triflate
Methyl FluorosulfonateFSO₃CH₃114.09Very highSimilar reactivity to methyl triflate; different counterion
Dimethyl Sulfate(CH₃O)₂SO₂126.13ModerateLess reactive; requires harsher conditions
Methyl IodideCH₃I141.94LowMildest methylating agent; selective for good nucleophiles

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